2,2-Dimethylnon-4-YN-3-OL
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Overview
Description
2,2-Dimethylnon-4-YN-3-OL is an organic compound belonging to the class of alkynes, characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes a hydroxyl group (-OH) and a triple bond, making it a versatile molecule in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylnon-4-YN-3-OL typically involves the use of ethynylmagnesium bromide and a suitable aldehyde or ketone. One common method includes the reaction of ethynylmagnesium bromide with an appropriate carbonyl compound under controlled conditions. The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylnon-4-YN-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond using suitable reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2,2-Dimethylnon-4-YN-3-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethylnon-4-YN-3-OL involves its interaction with various molecular targets and pathways. The hydroxyl group and triple bond allow it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. These interactions can lead to the formation of new bonds and the modification of existing structures, contributing to its diverse applications.
Comparison with Similar Compounds
2,2-Dimethylnon-4-YN-3-OL can be compared with other similar compounds such as:
1-Butyne: A simpler alkyne with a single triple bond.
2-Butyne: Another alkyne with a different substitution pattern.
3-Hexyn-2-OL: An alkyne with a hydroxyl group at a different position.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines a hydroxyl group and a triple bond, providing distinct reactivity and versatility in various chemical reactions and applications.
Properties
CAS No. |
119352-77-1 |
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Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2,2-dimethylnon-4-yn-3-ol |
InChI |
InChI=1S/C11H20O/c1-5-6-7-8-9-10(12)11(2,3)4/h10,12H,5-7H2,1-4H3 |
InChI Key |
SDKKYLSROCBCSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC(C(C)(C)C)O |
Origin of Product |
United States |
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